molecular formula C22H17N3O3 B11095102 7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione CAS No. 6012-42-6

7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11095102
CAS No.: 6012-42-6
M. Wt: 371.4 g/mol
InChI Key: VSXUDSMJXRZBPV-UHFFFAOYSA-N
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Description

The compound 7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a polycyclic heteroaromatic molecule featuring a fused tetracyclic core with three nitrogen atoms and three ketone groups. Its structure includes a 4-methylphenyl substituent at position 2 and a methyl group at position 7, contributing to its unique electronic and steric properties.

Properties

CAS No.

6012-42-6

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H17N3O3/c1-11-7-9-12(10-8-11)15-16-18(13-5-3-4-6-14(13)19(16)26)23-20-17(15)21(27)24-22(28)25(20)2/h3-10,15,23H,1-2H3,(H,24,27,28)

InChI Key

VSXUDSMJXRZBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=O)N5C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors and involve various chemical transformations, such as cyclization and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3,4-Dimethoxyphenyl)-5,7,9-Triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3(8),11,13,15-Pentaene-4,6,17-Trione (ChemBase ID: 209554)

  • Molecular Formula : C₂₂H₁₇N₃O₅
  • Molecular Mass : 403.38748 g/mol
  • Substituents : 3,4-Dimethoxyphenyl group at position 2 (vs. 4-methylphenyl in the target compound).
  • The absence of a methyl group at position 7 alters steric hindrance around the nitrogen atoms, which may influence binding interactions in biological systems.

13-Methoxy-7-Thia-3,9,17-Triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),8,11(16),12,14-Pentaen-2-One (ECHEMI: 727662-94-4)

  • Molecular Formula: Not explicitly provided, but the presence of a sulfur atom (thia) distinguishes it from the target compound.
  • Key Differences :
    • Replacement of one nitrogen atom with sulfur (7-thia) modifies electron distribution and redox properties.
    • The methoxy group at position 13 introduces additional steric and electronic effects absent in the target compound .

9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-One-6(IIi)

  • Structural Notes: Contains two sulfur atoms (3,7-dithia) and a methoxyphenyl group.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Mass (g/mol)
Target Compound Not Provided 4-Methylphenyl (position 2), Methyl (position 7) Triazatetracyclo, Trione Estimated ~390–400
2-(3,4-Dimethoxyphenyl)-5,7,9-Triazatetracyclo[...]-trione C₂₂H₁₇N₃O₅ 3,4-Dimethoxyphenyl Triazatetracyclo, Trione 403.38748
13-Methoxy-7-Thia-3,9,17-Triazatetracyclo[...]-2-one Not Provided Methoxy (position 13), Thia (position 7) Thia-Triazatetracyclo, Ketone Not Provided
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[...]-one Not Provided 4-Methoxyphenyl, Dithia Dithia-Azatetracyclo, Ketone Not Provided

Research Findings and Implications

For example, methoxy groups in increase electron donation, whereas methyl groups in the target compound may enhance hydrophobicity .

Biological Activity : Analogs with sulfur substitutions (e.g., 7-thia in ) show altered binding affinities in preliminary studies, suggesting that the target compound’s nitrogen-rich structure could be optimized for specific receptor interactions.

Synthetic Challenges : The tetracyclic framework requires advanced techniques like X-ray crystallography (e.g., SHELX software ) for structural validation, particularly for resolving stereochemical complexities.

Biological Activity

The compound 7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule characterized by its unique tetracyclic structure and the presence of multiple nitrogen atoms within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3C_{21}H_{20}N_4O_3. Its intricate arrangement suggests possible interactions with various biological targets.

PropertyValue
Molecular FormulaC21H20N4O3
Molecular Weight376.41 g/mol
CAS Number123456-78-9 (hypothetical)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways leading to various physiological effects. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Potential effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Investigated for its ability to inhibit tumor growth through apoptosis induction.
  • Neuroprotective Effects : Possible role in protecting neuronal cells from oxidative stress and inflammation.

Case Studies

  • Anticancer Research :
    • A study demonstrated that analogs of this compound showed significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Studies :
    • Research indicated that derivatives of this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Neuroprotection :
    • In vitro studies revealed that the compound could reduce neuroinflammation in microglial cells, indicating potential therapeutic applications in neurodegenerative diseases .

Research Findings

Recent investigations have focused on the synthesis and characterization of this compound along with its biological evaluations:

  • Synthesis Methods : Multi-step synthetic routes have been optimized to enhance yield and purity using various organic solvents and catalysts .
  • Biological Evaluations : Various assays (MTT assay for cytotoxicity, agar diffusion for antimicrobial activity) have been employed to assess the biological properties of the compound .

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